1,3-O-Benzylidene-D-arabitol is a chemical compound with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol. It is classified as a benzylidene derivative of D-arabitol, which is a sugar alcohol derived from the pentose sugar arabinose. The compound features a dioxane ring structure, which contributes to its unique chemical properties and reactivity. Its CAS number is 70831-50-4, indicating its identification in chemical databases.
The synthesis of 1,3-O-benzylidene-D-arabitol can be achieved through two primary methods:
1,3-O-Benzylidene-D-arabitol finds applications primarily in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides. Its unique structure makes it valuable for studying carbohydrate chemistry and enzymatic processes involving sugars. Furthermore, it may have potential applications in drug design due to its ability to mimic natural sugars.
Interaction studies involving 1,3-O-benzylidene-D-arabitol often focus on its role as a substrate in enzymatic reactions. These studies help elucidate how this compound interacts with enzymes like glycosyltransferases, providing insights into its potential biological functions and applications in biotechnology . Additionally, research into its binding affinities and kinetic parameters could reveal more about its interactions within biological systems.
Several compounds share structural similarities with 1,3-O-benzylidene-D-arabitol. Here are some notable examples:
Uniqueness: The distinguishing feature of 1,3-O-benzylidene-D-arabitol lies in its specific arrangement of hydroxyl groups and the benzylidene moiety, which influences its reactivity profile and potential applications compared to other derivatives.
Irritant